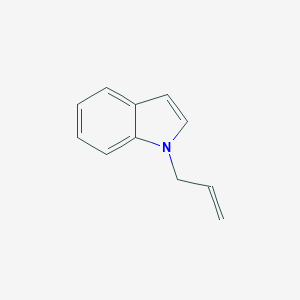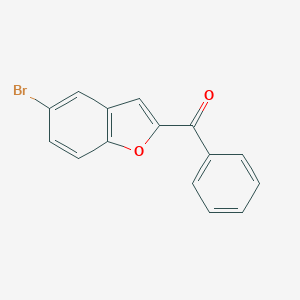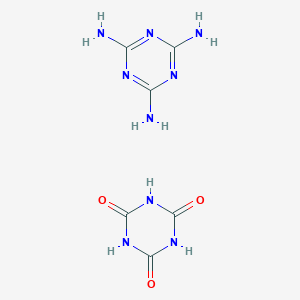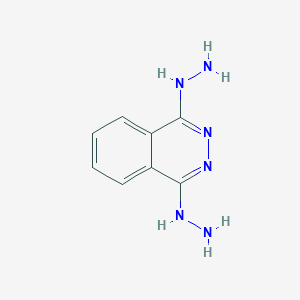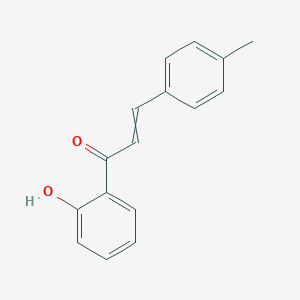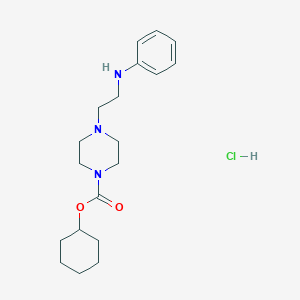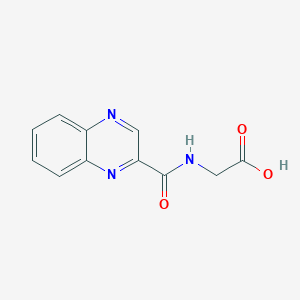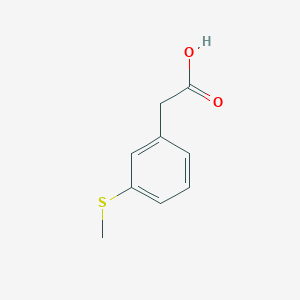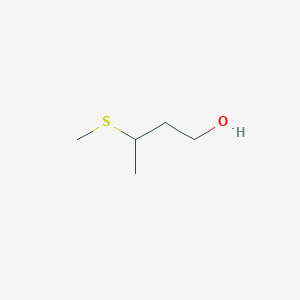
3-(Methylsulfanyl)butan-1-OL
Übersicht
Beschreibung
3-(Methylsulfanyl)butan-1-ol is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the synthesis and properties of 3-(Methylsulfanyl)butan-1-ol. For instance, the synthesis of a related compound, 3-methyl-5-phenylsulfonyl-3E-penten-1-ol, is described using a starting material and a key step involving the rearrangement of an allylic alcohol . This suggests that similar strategies could potentially be applied to the synthesis of 3-(Methylsulfanyl)butan-1-ol.
Synthesis Analysis
The synthesis of related sulfur-containing compounds involves multi-step processes and the use of specific starting materials and intermediates. For example, the stereospecific synthesis of 3-methyl-5-phenylsulfonyl-3E-penten-1-ol is achieved through a four-step process starting from 4-hydroxyl-2-butone and involves a key stereospecific rearrangement . Additionally, the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, including amino alcohols, indicates the versatility of sulfur-containing groups in synthesis and their potential utility in creating chiral centers .
Molecular Structure Analysis
While the molecular structure of 3-(Methylsulfanyl)butan-1-ol is not directly analyzed in the provided papers, the structure of sulfur-containing compounds like N-tert-butanesulfinyl imines is crucial for their reactivity and the synthesis of enantioenriched amines . The presence of sulfur can influence the electronic properties of a molecule and its ability to form hydrogen bonds, which is important for understanding the behavior of 3-(Methylsulfanyl)butan-1-ol.
Chemical Reactions Analysis
The papers do not provide specific reactions for 3-(Methylsulfanyl)butan-1-ol, but they do highlight the reactivity of sulfur-containing compounds. For instance, the tert-butanesulfinyl group in N-tert-butanesulfinyl imines activates the imines for nucleophilic addition and can be cleaved after the addition to yield a variety of amines . This suggests that the methylsulfanyl group in 3-(Methylsulfanyl)butan-1-ol could also play a role in its reactivity and the types of chemical reactions it can undergo.
Physical and Chemical Properties Analysis
The solubility and excess molar properties of various ionic liquids with sulfur-containing anions have been studied, providing insights into the interactions between sulfur-containing species and solvents like alcohols . These studies show that hydrogen bonding and efficient packing effects are important for understanding the physical properties of sulfur-containing compounds. Although 3-(Methylsulfanyl)butan-1-ol is not an ionic liquid, similar principles may apply to its solubility and interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
Liquid-Liquid Equilibria Studies
3-(Methylsulfanyl)butan-1-OL has been studied in the context of liquid-liquid equilibria, particularly in mixtures containing other organic compounds and solvents. For instance, Sharma et al. (1994) investigated liquid-liquid equilibria at 303.15 K for water and 2, 3-butanediol mixtures with butan-1-ol, among other solvents. They focused on complete phase diagrams, solubility, tie-line results, distribution coefficient, and separation factors, finding butan-1-ol to be an effective solvent in these systems (Sharma, Pandya, Chakrabarti, & Khanna, 1994).
Thermodynamics and Phase Behavior
The thermodynamic properties and phase behavior of mixtures involving butan-1-ol have been extensively studied. Heintz et al. (2005) presented experimental data on liquid-liquid equilibria of mixtures of the ionic liquid 1-ethyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide with butan-1-ol, exploring their temperature-dependent phase behavior and the influence of water on demixing temperatures (Heintz, Lehmann, Wertz, & Jacquemin, 2005).
Catalysis and Chemical Synthesis
Butan-1-ol is also relevant in the field of catalysis and chemical synthesis. McCague (1987) explored the acid-catalyzed dehydration of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ols, revealing insights into the formation of Z isomers of butene, which has implications for the synthesis of the anti-cancer drug tamoxifen (McCague, 1987).
Corrosion Inhibition
Research has also been conducted on the role of butan-1-ol in corrosion inhibition. Loto et al. (2015) investigated the electrochemical behavior of austenitic stainless steel in sulfuric acid with butan-1-ol, finding it an effective inhibitor of steel corrosion (Loto, Loto, Popoola, & Fedotova, 2015).
Olfactory Impact in Wine
The impact of higher alcohols, including butan-1-ol, on the perception of fruity aroma in red wines has been studied by Cameleyre et al. (2015). They found that the presence of butan-1-ol significantly alters the olfactory threshold and the perception of fruity nuances in wine (Cameleyre, Lytra, Tempère, & Barbe, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methylsulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUVWPOGYTYFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313245 | |
| Record name | 3-(Methylthio)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)butan-1-OL | |
CAS RN |
16630-56-1 | |
| Record name | 3-(Methylthio)-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylthio)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



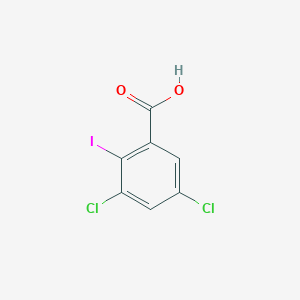
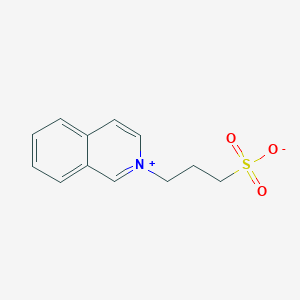
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
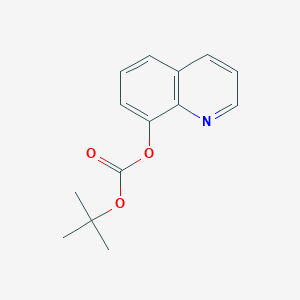
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
